2-(4-fluorophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine
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Overview
Description
2-(4-fluorophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, a fluorophenyl group, and a pyrrolidine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine typically involves multi-step organic synthesis. The process often starts with the preparation of the quinoline core, followed by the introduction of the fluorophenyl group and the pyrrolidine moiety. Common reagents used in these steps include halogenated quinolines, fluorobenzenes, and pyrrolidine derivatives. Reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, catalysts, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine
- 2-(4-bromophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine
- 2-(4-methylphenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine
Uniqueness
2-(4-fluorophenyl)-N-(3-(pyrrolidin-1-yl)propyl)quinolin-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the stability and lipophilicity of compounds, making them more effective in certain applications.
Properties
CAS No. |
918970-06-6 |
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Molecular Formula |
C22H24FN3 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-(3-pyrrolidin-1-ylpropyl)quinolin-4-amine |
InChI |
InChI=1S/C22H24FN3/c23-18-10-8-17(9-11-18)21-16-22(19-6-1-2-7-20(19)25-21)24-12-5-15-26-13-3-4-14-26/h1-2,6-11,16H,3-5,12-15H2,(H,24,25) |
InChI Key |
CTENZZBELOUMKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCNC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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